molecular formula C10H11NO4 B1296061 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane CAS No. 51226-13-2

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

Cat. No.: B1296061
CAS No.: 51226-13-2
M. Wt: 209.2 g/mol
InChI Key: GMSSLCFXSWWJOF-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of a nitro group on the phenyl ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane can be achieved through the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as toluene or benzene, with a catalytic amount of p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The dioxolane ring can be oxidized to form the corresponding carbonyl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane.

    Substitution: 2-Methyl-2-(3-substituted phenyl)-1,3-dioxolane.

    Oxidation: 3-Nitrobenzaldehyde and ethylene glycol.

Scientific Research Applications

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane exerts its effects is primarily through its reactivity as a dioxolane and the presence of the nitro group. The dioxolane ring can undergo hydrolysis to release the corresponding carbonyl compounds, while the nitro group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
  • 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane
  • 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane

Uniqueness

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the nitro group in the meta position allows for specific substitution and reduction reactions that may not be as favorable in other positional isomers.

Properties

IUPAC Name

2-methyl-2-(3-nitrophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSLCFXSWWJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303574
Record name 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-13-2
Record name 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51226-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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